Product packaging for Maxipime(Cat. No.:CAS No. 123171-59-5)

Maxipime

Cat. No.: B1668829
CAS No.: 123171-59-5
M. Wt: 571.5 g/mol
InChI Key: LRAJHPGSGBRUJN-OMIVUECESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Classification within Cephalosporin (B10832234) Antibiotics

Cefepime (B1668827) hydrochloride is classified as a fourth-generation cephalosporin antibiotic. nih.govpatsnap.compatsnap.comwikipedia.orgrcsb.org The development of cephalosporins began with the discovery of the fungus Acremonium, from which the first cephalosporin compounds were derived. cancer.gov Cefepime was patented in 1982 by Bristol-Myers Squibb and received approval for medical use in 1994. wikipedia.orgdrugbank.comdrugbank.com

The evolution of cephalosporins is marked by a generational classification system, with each successive generation generally offering a broader spectrum of activity, particularly against Gram-negative bacteria. wikipedia.org Cefepime, as a fourth-generation agent, was engineered to possess enhanced stability against many β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics. patsnap.comwikipedia.orgdrugbank.com This characteristic allows it to be effective against a range of both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa. patsnap.comwikipedia.orgdrugbank.comdrugbank.com

A key structural feature of cefepime is its zwitterionic nature, conferred by a methylpyrrolidinium group. nih.gov This allows for rapid penetration through the porin channels in the outer membrane of Gram-negative bacteria, enhancing its bactericidal activity. nih.govmdpi.com

Contemporary Research Significance Amidst Evolving Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the continued evaluation and optimization of existing antibiotics like cefepime hydrochloride. Research in this area is critical for several reasons:

Combatting Resistant Pathogens: Cefepime remains an important agent against multidrug-resistant organisms. drugbank.comnih.gov Ongoing research focuses on its efficacy against evolving bacterial strains and its potential role in combination therapies to overcome resistance mechanisms. patsnap.compatsnap.com

Understanding Resistance Mechanisms: Investigations into how bacteria develop resistance to cefepime are crucial for developing strategies to prolong its effectiveness. nih.gov This includes studying changes in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, and the production of various β-lactamase enzymes. patsnap.comnih.gov

Optimizing Therapeutic Strategies: Current research explores different administration strategies to maximize the efficacy of cefepime. nih.gov This includes studies comparing standard infusions to prolonged infusions to maintain drug concentrations above the minimum inhibitory concentration (MIC) for a longer duration, which can be crucial for treating certain infections. nih.govclinicaltrials.gov

Scope and Objectives of Cefepime Hydrochloride Academic Investigations

Academic and clinical investigations into cefepime hydrochloride are multifaceted, with several key objectives:

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: A primary focus of research is to thoroughly understand the PK/PD properties of cefepime. nih.gov This involves studying its absorption, distribution, metabolism, and excretion in various patient populations, including those with renal impairment, to optimize dosing and minimize potential toxicities. rcsb.orgnih.govfda.gov

Stability and Compatibility Studies: Research is conducted to determine the stability of cefepime hydrochloride in various solutions and in combination with other drugs. mdpi.comresearchgate.netresearchgate.netijpsnonline.com This is vital for ensuring the integrity and efficacy of the antibiotic when administered, particularly in complex clinical scenarios where multiple medications are used. mdpi.comresearchgate.net

Investigating Novel Combinations: A significant area of research involves evaluating cefepime in combination with other antimicrobial agents, such as β-lactamase inhibitors like enmetazobactam (B1664276) and taniborbactam (B611149). patsnap.comtandfonline.com The goal of these studies is to expand the spectrum of activity and overcome resistance in highly resistant bacterial strains. tandfonline.com

Exploring Non-Antimicrobial Effects: Some studies have explored potential secondary pharmacological effects of cefepime, such as its antinociceptive (pain-relieving) and antipyretic (fever-reducing) properties. researcherslinks.com While its primary use is as an antibiotic, understanding these other potential effects can provide a more complete profile of the compound.

Below is a data table summarizing key research findings related to Cefepime Hydrochloride.

Research FocusKey Findings
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govpatsnap.comnih.gov
Spectrum of Activity Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. patsnap.comwikipedia.orgdrugbank.com
Resistance Mechanisms Primarily through alterations in PBPs and production of β-lactamases. nih.gov
Combination Therapy Investigated with β-lactamase inhibitors like enmetazobactam to combat resistance. tandfonline.com
Stability Stability is influenced by temperature and the presence of other drugs. mdpi.comresearchgate.netresearchgate.netijpsnonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28Cl2N6O6S2 B1668829 Maxipime CAS No. 123171-59-5

Properties

CAS No.

123171-59-5

Molecular Formula

C19H28Cl2N6O6S2

Molecular Weight

571.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride

InChI

InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2/b23-12-;;;/t13-,17-;;;/m1.../s1

InChI Key

LRAJHPGSGBRUJN-OMIVUECESA-N

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl.Cl

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl

Appearance

Solid powder

Other CAS No.

123171-59-5

Pictograms

Corrosive; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Axépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef

Origin of Product

United States

Advanced Studies on Cefepime Hydrochloride S Antimicrobial Spectrum

Comprehensive In Vitro Activity Profiling

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical efficacy. Cefepime (B1668827) has been extensively studied to characterize its activity against a wide array of bacterial isolates.

Cefepime generally demonstrates potent activity against many Gram-negative bacilli. A multicenter study evaluating 1,757 clinical isolates found that cefepime was active at low concentrations against non-cephalosporinase-producing Enterobacteriaceae such as Escherichia coli, Proteus mirabilis, Salmonella spp., and Shigella spp., with Minimum Inhibitory Concentration (MIC) values for 50% (MIC50) and 90% (MIC90) of isolates being ≤0.06 mg/L and ≤0.12 mg/L, respectively. oup.comnih.gov Against Klebsiella pneumoniae, MICs ranged from 0.016 to 16 mg/L. oup.comnih.gov For cephalosporinase-producing Enterobacter cloacae, MICs were generally ≤0.5 mg/L, though higher concentrations were needed for strains that hyperproduce the enzyme. oup.comnih.gov

The activity of cefepime against Pseudomonas aeruginosa is notable, although it can be strain-dependent. For ticarcillin-sensitive strains of P. aeruginosa, cefepime MICs were in the range of 0.5–16 mg/L. oup.com However, for ticarcillin-resistant strains, the MICs were higher, ranging from 8–64 mg/L. oup.com In a study of bacteremia isolates, the MIC50/90 for Enterobacter cloacae was found to be 2/≥16 μg/ml. nih.gov

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Escherichia coli (non-cephalosporinase-producing)≤0.06≤0.12 oup.comnih.gov
Klebsiella pneumoniaeRange: 0.016 - 16 oup.comnih.gov
Enterobacter cloacae2≥16 nih.gov
Pseudomonas aeruginosa (ticarcillin-sensitive)Range: 0.5 - 16 oup.com
Pseudomonas aeruginosa (ticarcillin-resistant)Range: 8 - 64 oup.com

Cefepime also exhibits valuable activity against various Gram-positive pathogens. For methicillin-sensitive Staphylococcus aureus (MSSA), MICs have been reported to range from 0.5–16 mg/L. nih.gov A study from 2007 reported an MIC50 of 2 mg/L and an MIC90 of 4 mg/L for MSSA isolates from North America. nih.gov However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is poor, with MICs often at 16 mg/L or higher. oup.comnih.gov

The activity of cefepime against streptococci is generally robust. For Streptococci Groups A, C, and G, MICs range from ≤0.008 to 2 mg/L, with an MIC50 of 0.03 mg/L and an MIC90 of 0.25 mg/L. oup.comnih.gov The in vitro activity against Group B streptococci and Streptococcus pneumoniae is comparable, with MIC50 values of 0.12 mg/L and 0.25 mg/L, respectively, and MIC90 values of 0.03 mg/L and 0.25 mg/L, respectively. oup.com

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Staphylococcus aureus (methicillin-sensitive)24 nih.gov
Staphylococcus aureus (methicillin-resistant)Range: 16 - >128 oup.com
Streptococci (Groups A, C, G)0.030.25 oup.comnih.gov
Streptococcus pneumoniae0.250.25 oup.com

Evaluation of Susceptibility Against Multidrug-Resistant Organisms

The emergence of multidrug-resistant (MDR) bacteria presents a significant challenge in clinical practice. Cefepime's stability against certain β-lactamases, including Bush group 1 enzymes, contributes to its utility against some resistant phenotypes. nih.gov

The use of cefepime for infections caused by extended-spectrum β-lactamase (ESBL)-producing bacteria has been a subject of debate. bjid.org.br For some ESBL-producing Enterobacteriaceae, the MICs of cefepime can be elevated. oup.com A study on ESBL-producing enterobacteria found that 12.1% of 280 isolates had a cefepime MIC of ≤8 mg/L. bjid.org.br However, the addition of β-lactamase inhibitors can restore cefepime's activity. For instance, the combination of enmetazobactam (B1664276) with cefepime has been shown to lower the cefepime MIC90 against ESBL-producing K. pneumoniae from >64 to 1 μg/ml. researchgate.net Similarly, for ESBL-producing strains, the addition of enmetazobactam restores the activity of cefepime to an MIC50 of 0.06 mg/L and an MIC90 of 0.5 mg/L. nih.gov

Against Pseudomonas aeruginosa, resistance to cefepime is a growing concern, with one study reporting a resistance rate of 74% among clinical isolates. nih.gov Resistance mechanisms in P. aeruginosa can include the production of ESBLs and metallo-β-lactamases (MBLs). nih.gov The combination of cefepime with novel β-lactamase inhibitors like taniborbactam (B611149) has shown promise. Taniborbactam reduced the cefepime MIC90 for P. aeruginosa from 32 to 8 mg/L. nih.govnih.gov For MDR P. aeruginosa isolates, cefepime-taniborbactam inhibited 80% of isolates. nih.gov

Cefepime is generally active against Enterobacteriaceae that produce AmpC β-lactamases. oup.com In a study of isolates with a moderate to high risk of clinically significant AmpC production, cefepime demonstrated efficacy similar to carbapenems when the cefepime MIC was ≤2 µg/mL. oup.com For isolates with cefepime MICs of 4–8 µg/mL, these are categorized as susceptible dose-dependent (SDD), and their clinical response to cefepime may be less certain. nih.govoup.com

Mechanisms of Antimicrobial Resistance to Cefepime Hydrochloride

Non-Enzymatic Resistance Mechanisms

In addition to enzymatic inactivation, bacteria employ non-enzymatic strategies to resist cefepime (B1668827) hydrochloride. These mechanisms involve modifications to the drug's target or reducing the intracellular concentration of the antibiotic. nih.govmdpi.com

The bactericidal action of cefepime, like all β-lactam antibiotics, stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.govnih.govnbinno.com A major mechanism of resistance involves alterations to these PBP targets. nih.gov

Mutations in the genes encoding PBPs can lead to structural changes in these enzymes, resulting in decreased binding affinity for cefepime. nih.govnih.gov This reduced affinity means that higher concentrations of the antibiotic are required to inhibit cell wall synthesis, leading to clinical resistance. For instance, methicillin-resistant Staphylococcus aureus (MRSA) produces a unique PBP, known as PBP-2a, which has a very low affinity for most β-lactam antibiotics, including cefepime. nih.govresearchgate.net Similarly, resistance in Enterococcus spp. has been linked to low affinity for PBP-4 and PBP-5. nih.gov In Gram-negative bacteria, specific mutations in PBP2 and PBP3 have also been associated with decreased susceptibility to cefepime, sometimes in combination with new β-lactamase inhibitors. nih.govnih.gov

Table 3: Examples of PBP Alterations Leading to Cefepime Resistance

PBP Alteration Organism Consequence
Expression of PBP-2a Methicillin-Resistant Staphylococcus aureus (MRSA) Low binding affinity for cefepime, conferring resistance. nih.govresearchgate.net
Low affinity of PBP-4 and PBP-5 Enterococcus spp. Reduced susceptibility to cefepime. nih.gov

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell. mdpi.com The overexpression of these pumps is a significant non-enzymatic mechanism of resistance to cefepime, particularly in Gram-negative pathogens like P. aeruginosa and A. baumannii. nih.govfrontiersin.org By actively pumping cefepime out of the cell, these systems prevent the antibiotic from reaching the necessary intracellular concentration to inhibit its PBP targets. rcsb.org The expression and activity of these pumps are often controlled by complex regulatory systems. mdpi.com

Several specific efflux pump systems belonging to the Resistance-Nodulation-Cell Division (RND) superfamily are implicated in cefepime resistance.

AcrAB-TolC: This is a primary multidrug efflux pump in Escherichia coli and other Enterobacterales. Its overexpression can contribute to reduced susceptibility to a range of antibiotics, including cefepime. mdpi.com

MexAB-OprM: In P. aeruginosa, the upregulation of the MexAB-OprM pump is a well-documented cause of resistance to multiple β-lactams. nih.govresearchgate.netekb.eg While it may confer low-level resistance on its own, its effect is often cumulative when combined with other mechanisms, such as AmpC β-lactamase production. nih.govresearchgate.net

MexXY-OprM: Overexpression of the MexXY-OprM system is a major factor in the development of cefepime resistance in clinical isolates of P. aeruginosa. nih.govnih.govnih.gov This pump is particularly associated with a phenotype where isolates are more resistant to cefepime than to another cephalosporin (B10832234), ceftazidime. nih.govnih.gov

MexCD-OprJ: Though less commonly overexpressed in clinical settings, the MexCD-OprJ pump in P. aeruginosa can also recognize and extrude cefepime. nih.gov

Table 4: Key Efflux Systems Involved in Cefepime Resistance

Efflux System Primary Organisms Substrates Include
AcrAB-TolC E. coli, Enterobacterales Cefepime, various other antibiotics. mdpi.com
MexAB-OprM P. aeruginosa Cefepime, other β-lactams. nih.govresearchgate.net
MexXY-OprM P. aeruginosa Cefepime, aminoglycosides, fluoroquinolones. nih.govnih.gov

Efflux Pump Overexpression and Regulation

Evolutionary Dynamics of Cefepime Hydrochloride Resistance In Vitro

In vitro studies are instrumental in understanding the evolutionary pathways bacteria take to develop resistance to Cefepime hydrochloride. These experiments often involve exposing bacterial populations to the antibiotic over time and observing the resulting genetic and phenotypic changes.

Exposure of bacteria to sub-inhibitory (sub-lethal) concentrations of cefepime can promote the gradual, stepwise evolution of resistance. nih.govmq.edu.au This process allows for the selection of mutants with incremental increases in the minimum inhibitory concentration (MIC) of the drug. nih.govmdpi.com

One study meticulously documented this process by subjecting a clinical ST131 Escherichia coli isolate, which initially produced a CMY-2 β-lactamase, to gradually increasing sub-inhibitory concentrations of cefepime. frontiersin.orgnih.gov The experiment demonstrated a significant and progressive increase in the cefepime MIC over a series of passages.

Table 2: Stepwise Evolution of Cefepime Resistance in E. coli In Vitro

StrainNumber of PassagesCefepime MIC (mg/L)Fold Increase from Parent
Ec-1 (Parental) 00.125-
EC-4 24432
EC-16 2732256
EC-32 302562048

Data sourced from a study on in vitro FEP resistance evolution. nih.gov

This research highlights that suboptimal drug concentrations can create a selective pressure that drives the evolution of high-level resistance over time. nih.gov The findings suggest that maintaining adequate drug levels during therapy is crucial to prevent the emergence of such resistant mutants. frontiersin.orgnih.gov Similar stepwise resistance development has been observed in Pseudomonas aeruginosa, where exposure to increasing concentrations of cefepime led to the selection of resistant mutants. researchgate.netnih.gov

Investigating the genetic and transcriptomic changes in bacteria that have evolved cefepime resistance in vitro reveals the underlying molecular mechanisms. Whole-genome sequencing and real-time PCR are key tools in this analysis.

In the previously mentioned E. coli study, whole-genome sequencing of the evolved resistant strains identified specific mutations. frontiersin.orgnih.gov A key finding was an Ala294Pro substitution in the CMY-2 β-lactamase enzyme, which evolved into CMY-69. frontiersin.orgnih.gov This mutation occurred in a region known as the H-10 helix, identified as a mutational hotspot for developing cefepime resistance in this class of β-lactamase. nih.gov

Furthermore, transcriptomic analysis revealed significant changes in gene expression. frontiersin.org

Increased blaCMY Transcription : The mutants showed a 2- to 14-fold increase in the transcription of the blaCMY gene compared to the parent strain. frontiersin.org Higher levels of transcription correlated with higher cefepime MIC values.

Increased Plasmid Copy Number : The increased transcription was partly explained by mutations found in the upstream region of the repA gene, which led to a higher copy number of the IncI1 plasmid carrying the blaCMY gene. frontiersin.orgnih.gov

Porin Gene Transcription : The transcript levels of porin genes ompC and ompF showed a gradual decrease of up to twofold in the resistant mutants compared to the parental strain. frontiersin.org

In Pseudomonas aeruginosa, the evolution of resistance to cefepime has been associated with mutations leading to the hyperexpression of the AmpC β-lactamase or the MexXY-OprM efflux pump, often combined with mutations in PBP3. researchgate.netnih.gov These multi-omics studies provide a comprehensive view of the adaptive strategies bacteria employ to survive under cefepime pressure, involving modifications to the drug target, increased drug inactivation, and potentially reduced drug influx. nih.govresearchgate.net

Preclinical Strategies for Resistance Suppression

To combat the rise of Cefepime hydrochloride resistance, preclinical research has focused on strategies that can restore or enhance its activity. Combination therapies are a cornerstone of this approach.

The combination of cefepime with a β-lactamase inhibitor is a primary strategy to overcome resistance mediated by β-lactamase enzymes. drugs.com Enmetazobactam (B1664276) is a novel β-lactamase inhibitor that protects cefepime from degradation by certain serine β-lactamases, particularly Ambler Class A extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M types. drugs.comtandfonline.comnih.govdrugbank.com

The mechanism of this synergy lies in enmetazobactam's ability to irreversibly bind to and inactivate these enzymes, allowing cefepime to reach its PBP targets. tandfonline.com Cefepime itself is relatively stable against hydrolysis by AmpC (Class C) and some OXA-type (Class D) β-lactamases. tandfonline.comnih.gov Therefore, the combination of cefepime and enmetazobactam provides a potent weapon against many ESBL-producing Enterobacterales. tandfonline.comnih.gov

Preclinical in vitro data have demonstrated the effectiveness of this combination. Cefepime/enmetazobactam has shown potent activity against ESBL-producing E. coli, K. pneumoniae, and other Enterobacterales. nih.gov Clinical trials have substantiated these findings, showing superiority of cefepime/enmetazobactam over piperacillin/tazobactam for treating complicated urinary tract infections, a significant portion of which are caused by ESBL-producing organisms. tandfonline.comjwatch.org

Combining cefepime with other classes of antibiotics, such as aminoglycosides like tobramycin, is another key preclinical strategy, particularly for difficult-to-treat pathogens like Pseudomonas aeruginosa. nih.govnih.gov This combination can prevent the emergence of resistance and achieve synergistic or additive bacterial killing. researchgate.netnih.goveur.nl

In vitro infection models, such as the hollow-fiber infection model, have been used to study the pharmacodynamics of this combination. nih.gov Research has shown that while cefepime monotherapy, even at high doses, can fail due to the emergence of resistant mutants, the addition of tobramycin can suppress this resistance. nih.gov

Table 3: Effect of Cefepime and Tobramycin Combination on P. aeruginosa

TherapyOutcome in Hollow-Fiber ModelResistance Emergence
Cefepime Monotherapy Failure (regrowth of bacteria)Yes
Tobramycin Monotherapy Failure (regrowth of bacteria)Yes
Cefepime + Tobramycin Combination Success (sustained bacterial killing)Suppressed

Findings based on a study examining resistance suppression in P. aeruginosa. nih.gov

The mechanism behind this resistance suppression is multifaceted. One study demonstrated that tobramycin, a protein synthesis inhibitor, decreased the expression of the AmpC β-lactamase in P. aeruginosa. nih.gov By suppressing the production of this key resistance enzyme, tobramycin allows cefepime to remain effective. nih.gov This synergistic interaction allows for robust resistance suppression even for isolates with elevated cefepime MICs. nih.gov

Preclinical Pharmacological and Pharmacodynamic Investigations of Cefepime Hydrochloride

In Vitro Susceptibility and Resistance Testing Methodologies

Determining the susceptibility of bacterial isolates to cefepime (B1668827) is crucial for guiding therapeutic decisions. Several in vitro methods are employed for this purpose, with the determination of the Minimum Inhibitory Concentration (MIC) being a cornerstone of this assessment.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. bmglabtech.com For cefepime, MIC values are critical for predicting clinical efficacy and are determined using standardized laboratory procedures. These values can vary depending on the bacterial species and the presence of resistance mechanisms. For instance, representative MIC values for Pseudomonas aeruginosa can range from 32 µg/mL to 256 µg/mL, while for Staphylococcus aureus, the range is typically 2 µg/mL to 16 µg/mL. toku-e.com The MIC₅₀ and MIC₉₀, which represent the MIC values required to inhibit the growth of 50% and 90% of isolates, respectively, are important epidemiological markers. In a surveillance study, the MIC₉₀ of cefepime against Enterobacteriaceae was 0.25 µg/mL, against oxacillin-susceptible Staphylococcus aureus it was 4 µg/mL, and against Streptococcus pneumoniae it was 1 µg/mL. nih.gov

Two of the most common methods for determining bacterial susceptibility to cefepime are broth microdilution and disk diffusion.

The broth microdilution method involves preparing serial dilutions of cefepime in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of cefepime that inhibits growth is recorded as the MIC. nih.gov This method is considered a reference standard by organizations like the Clinical and Laboratory Standards Institute (CLSI). nih.gov Quality control ranges for broth microdilution of cefepime have been established to ensure the accuracy and reproducibility of the results. nih.gov

The disk diffusion method , also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method. A paper disk impregnated with a standardized amount of cefepime (e.g., 30 µg) is placed on an agar (B569324) plate that has been uniformly inoculated with the test bacterium. As the antibiotic diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant to cefepime. nih.gov The performance of disk diffusion can be compared to the reference broth microdilution method, though discrepancies can occur, particularly with certain resistant strains. nih.gov

Representative MIC Values for Cefepime Hydrochloride
OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa0.75 - 96 asm.org3 asm.org16 asm.org
Staphylococcus aureus (oxacillin-susceptible)2 - 16 toku-e.com-4 nih.gov
Enterobacteriaceae--0.25 nih.gov
Streptococcus pneumoniae--1 nih.gov

Pharmacodynamic Modeling in Preclinical Models

Pharmacodynamic modeling integrates pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data to predict the antimicrobial effect of a drug. For cefepime, a time-dependent antibiotic, the primary pharmacodynamic index associated with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (fT>MIC). nih.gov

Preclinical studies, often utilizing animal models of infection, have been instrumental in defining the PK/PD targets for cefepime. bohrium.com Early in vivo animal studies with cephalosporins suggested that a static effect (inhibiting bacterial growth) is achieved when free drug concentrations exceed the MIC for 30% to 40% of the dosing interval, while maximal bactericidal activity is observed at 60% to 70% fT>MIC. nih.gov However, the optimal target for cefepime is a subject of ongoing discussion and may vary depending on the pathogen and the patient population. mdpi.com Some studies suggest that for certain infections, a target of 100% fT>MIC may be necessary. nih.gov Monte Carlo simulations are frequently used to predict the probability of target attainment (PTA) for different dosing regimens against a range of MICs. nih.gov These simulations help in optimizing dosing strategies to maximize the likelihood of achieving the desired pharmacodynamic target.

Pharmacodynamic Targets for Cefepime from Preclinical and Clinical Data
Pharmacodynamic TargetAssociated EffectReference
30% - 40% fT>MICBacteriostatic effect nih.gov
60% - 70% fT>MICMaximal bactericidal effect nih.gov
≤60% fT>MICAssociated with microbiological failure against P. aeruginosa asm.org

Time-kill curve analysis is an in vitro method used to assess the bactericidal activity of an antimicrobial agent over time. In these experiments, a standardized inoculum of bacteria is exposed to various concentrations of the antibiotic, and the number of viable bacteria is determined at different time points. researchgate.net For cefepime, time-kill studies have demonstrated its bactericidal activity against a range of pathogens. For example, in one study against an extended-spectrum beta-lactamase (ESBL)-producing Klebsiella pneumoniae, cefepime at concentrations of 8 and 16 mg/L resulted in a 2 and 3 log₁₀ decrease in bacterial count at 6 hours, respectively, although regrowth was observed at 24 hours when used alone. nih.gov The combination of cefepime with other agents, such as amikacin, can enhance its bactericidal effect and prevent regrowth. nih.gov In an in vitro infection model, cefepime demonstrated bactericidal activity against Staphylococcus aureus and ceftazidime-resistant Gram-negative bacilli, with no regrowth of any organism observed. nih.gov The time to achieve a 99.9% reduction in the bacterial inoculum is a key parameter derived from these studies. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

PBPK modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on physiological and drug-specific parameters. scienceopen.com This methodology allows for the prediction of drug pharmacokinetics in various populations and disease states using preclinical data. scienceopen.com

A PBPK model for cefepime has been developed to characterize its pharmacokinetics in healthy individuals, as well as in specific populations such as pediatric, obese, and those with chronic kidney disease. nih.govresearchgate.net The development of such a model involves integrating data on the drug's physicochemical properties, such as its molecular weight and lipophilicity, with physiological information like organ blood flow and tissue volumes. researchgate.net The model can then be used to simulate plasma concentration-time profiles and predict key pharmacokinetic parameters. The predictive performance of the PBPK model is verified by comparing the simulated data with observed clinical data. nih.govresearchgate.net For cefepime, a developed PBPK model successfully predicted its pharmacokinetics, with the ratio of observed and predicted PK parameters falling within a two-fold error range. nih.govresearchgate.net This tool can be invaluable in preclinical research for exploring the impact of various physiological factors on drug disposition and for informing the design of clinical trials. scienceopen.com

Synthetic Chemistry and Process Development of Cefepime Hydrochloride

Classical and Novel Synthetic Routes for Cefepime (B1668827) Hydrochloride

The manufacturing of Cefepime hydrochloride has historically relied on key starting materials, known as parent nuclei. The two primary precursors are 7-Amino-Cephalosporanic Acid (7-ACA) and 7-Phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methoxybenzyl ester (GCLE).

Synthesis from 7-Amino-Cephalosporanic Acid (7-ACA) Derivatives

A common pathway to Cefepime hydrochloride begins with 7-ACA, a core building block for many semi-synthetic cephalosporins. This route involves a multi-step process that typically includes the protection of reactive functional groups, introduction of the C-3 side chain, and finally, acylation at the C-7 position.

One established method involves the following sequence:

Protection: The carboxyl and amino groups of 7-ACA are protected. This is often achieved through silylation using reagents like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as iodotrimethylsilane (B154268) (TMSI) patsnap.comgoogle.com.

Side Chain Introduction: The protected 7-ACA is reacted to introduce the N-methylpyrrolidine (NMP) moiety at the C-3 position. One approach prepares a quaternary ammonium (B1175870) salt intermediate from N-methylpyrrolidine and iodotrimethylsilane, which then reacts with the protected 7-ACA solution in an electrophilic substitution google.com. This "one-pot" method synthesizes the key intermediate, (6R, 7R)-7-amino-3-[(1-methylpyrrolidinio)methyl]ceph-3-em-4-carboxylate, often isolated as its hydrochloride salt (7-MPCA) patsnap.comgoogle.com.

Acylation and Salification: The intermediate 7-MPCA is then N-acylated at the 7-position using an activated form of the aminothiazole side chain, such as 2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid benzothiazole (B30560) ester (AE-active ester) patsnap.comgoogle.com.

Deprotection and Salt Formation: Following acylation, any remaining protecting groups are removed, and the final product is converted to its hydrochloride salt and crystallized google.com.

Synthesis from 7-Phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methoxybenzyl ester (GCLE) Derivatives

An alternative and widely used industrial route starts with GCLE. This pathway offers a different sequence for introducing the necessary functional groups and side chains. A novel, high-yield process using GCLE as the raw material involves four main steps google.com:

Deprotection of C-4 Carboxyl Group: The p-methoxybenzyl protecting group on the C-4 carboxylic acid of GCLE is selectively removed google.com. This reaction is typically conducted at low temperatures (-30 to -20 °C) using an acid like formic acid google.com.

Quaternization at C-3: The resulting intermediate is reacted with N-methylpyrrolidine (NMP) to form the quaternary ammonium salt at the C-3' position google.com. This step is also performed at low temperatures to control side reactions google.com.

Enzymatic Deprotection of C-7 Amino Group: The phenylacetyl group at the C-7 amino position is cleaved using an enzyme, typically immobilized penicillin acylase. This biocatalytic step yields the crucial intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-3-cephem-4-carboxylate (7-ACP) google.com.

Key Reaction Steps and Intermediates (e.g., Acylation, Deprotection)

The synthesis of Cefepime hydrochloride is characterized by several critical reaction steps and the formation of key intermediates.

Protection/Deprotection: Protecting reactive groups is fundamental to directing the synthesis. Silylation with HMDS is a common method to protect the carboxyl and amino groups of 7-ACA patsnap.comgoogle.com. Deprotection steps are equally crucial. In the GCLE route, the removal of the p-methoxybenzyl ester from the C-4 carboxyl group is an initial key step, while the deprotection of the C-7 amino group is accomplished later, sometimes enzymatically, to unmask the amine for the final acylation google.com.

Acylation: The final step in most synthetic routes is the N-acylation of the 7-amino group of the cephalosporin (B10832234) core. This reaction attaches the characteristic (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain, which is crucial for the compound's activity. The acylation is typically performed using an activated derivative of the side-chain acid, commonly referred to as AE-active ester patsnap.comgoogle.comgoogle.com. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to maximize yield and purity google.comgoogle.com.

Key Intermediates: The successful synthesis hinges on the efficient formation of key intermediates.

AE-Active Ester: This activated thioester of the aminothiazole side chain is the acylating agent used in the final step to form Cefepime patsnap.comgoogle.com.

StepReagents/ConditionsIntermediate FormedPurpose
Protection (7-ACA Route) Hexamethyldisilazane (HMDS), Iodotrimethylsilane (TMSI)Silylated 7-ACAProtects reactive carboxyl and amino groups. patsnap.com
C-4 Deprotection (GCLE Route) Formic Acid, -30 to -20 °C4-carboxy derivative of GCLERemoves p-methoxybenzyl ester protecting group. google.com
Quaternization N-methylpyrrolidine (NMP)7-ACP or 7-MPCA precursorForms the C-3 quaternary ammonium side chain. google.com
C-7 Deprotection (GCLE Route) Immobilized Penicillin Acylase, pH 7.9-8.17-ACPEnzymatically removes the C-7 phenylacetyl group. google.com
C-7 Acylation AE-Active Ester, TriethylamineCefepime baseAttaches the essential aminothiazole side chain. google.comgoogle.com
Salt Formation Hydrochloric AcidCefepime HydrochlorideForms the stable, water-soluble hydrochloride salt. google.com

Enzymatic Synthesis and Biocatalysis Approaches

Modern pharmaceutical synthesis increasingly incorporates biocatalysis to improve efficiency, selectivity, and sustainability. In the synthesis of Cefepime hydrochloride, enzymatic methods have been successfully applied, most notably for the deprotection of the C-7 amino group in the GCLE-based route google.com.

Stereochemical Control and Isomerism in Synthesis

A significant challenge in the synthesis of Cefepime and other cephalosporins is controlling the stereochemistry and preventing the formation of unwanted isomers. The primary issue is the potential isomerization of the double bond in the dihydrothiazine ring from the desired, thermodynamically more stable Δ³ position to the undesired, biologically inactive Δ² position google.com.

This isomerization can be catalyzed by bases, and the nucleophilic and basic nature of N-methylpyrrolidine (NMP), used to form the C-3 side chain, can promote the formation of the Δ² isomer google.com. Early synthetic methods struggled with this issue. To mitigate this, strategies have been developed to minimize the product's time in solution where it is vulnerable to isomerization. One approach involved using solvents like Freon TF, in which the product has very low solubility and precipitates out of the reaction mixture, thus preventing isomerization. However, the use of such halogenated hydrocarbons is now environmentally restricted google.com.

A more modern and environmentally benign approach, particularly in the GCLE route, is to exploit the low solubility of the zwitterionic ("inner salt") intermediate that forms during the synthesis. By carefully selecting reaction conditions, this intermediate can be made to precipitate rapidly from the solution, which effectively halts the base-catalyzed isomerization and prevents the formation of the Δ² isomer google.com. This strategy allows for high isomeric purity in the final product without resorting to environmentally harmful solvents google.com. Anhydrous acylation processes have also been developed to produce Cefepime hydrochloride that is substantially free of the anti-isomer and the Δ² isomer google.com.

Process Optimization for Enhanced Yield and Purity

Continuous process optimization is critical for the large-scale industrial production of Cefepime hydrochloride to ensure high yield, high purity, and cost-effectiveness. Optimization efforts focus on reaction conditions and downstream processing, particularly purification and crystallization.

Reaction Condition Optimization:

Molar Ratios: The stoichiometry of reactants is finely tuned. For instance, in the acylation of 7-ACP, the molar ratio of the AE-active ester to 7-ACP is controlled (e.g., 1.1-1.2:1) to ensure complete conversion without excessive use of expensive reagents google.com.

Temperature and Time: Reaction temperatures are kept low during critical steps, such as quaternization with NMP (-30 to -20 °C), to suppress side reactions and isomer formation. Reaction times are also optimized to maximize product formation while minimizing degradation google.com.

Catalysts: The use of phase-transfer catalysts, such as quaternary ammonium salts, in the N-acylation step has been shown to improve the reaction conversion rate by up to 5%, thereby enhancing the product yield google.com.

Purification and Crystallization: The final purity and physical properties of the Cefepime hydrochloride active pharmaceutical ingredient (API) are determined by the crystallization process. Optimization focuses on controlling crystal formation to achieve high purity and yield.

Solvent Systems: Purification often involves dissolving the crude product in a mixed solvent system (e.g., water and an organic solvent like acetone (B3395972) or acetonitrile) google.com.

pH Adjustment: The pH of the solution is a critical parameter. The final product is typically crystallized by adjusting the pH with hydrochloric acid to a specific range (e.g., 1.15 to 1.35) where the hydrochloride salt is least soluble google.com.

The table below summarizes findings from various optimized acylation reactions to produce Cefepime hydrochloride.

SolventMolar Ratio (AE-ester:7-ACP)Temperature (°C)pHYield (%)Purity (%)
Chloroform1.14 : 1271.2587.299.37
Dichloromethane1.10 : 1281.1586.999.62
Ethyl Acetate (B1210297)1.18 : 1291.3585.299.78
DMF1.20 : 1281.3086.799.54
Tetrahydrofuran/WaterNot specified-5 to 18Not specified85.299.1
Water/Organic Solvent1.1-1.5 : 10-305.5-7.5>99.5 (Purity)>99.5

Data compiled from patents describing process optimization. google.comgoogle.comgoogle.com

Stability and Degradation Kinetics of Cefepime Hydrochloride

Intrinsic Stability in Different Solvents and Media

Cefepime (B1668827) hydrochloride's stability is highly dependent on the solvent and medium in which it is constituted. Reconstituted solutions of Cefepime hydrochloride are known to vary in color from pale yellow to amber. ashp.org Like other cephalosporins, both the powder and its reconstituted solutions may darken upon storage without adversely affecting the product's potency if stored as recommended. ashp.org

In aqueous solutions, the rate of degradation of Cefepime hydrochloride is influenced by several factors including temperature, light, solvent composition, pH, and the concentration of the antibiotic itself. nih.gov Studies have shown that in deproteinized human plasma, the degradation of cefepime is both plasma- and temperature-dependent. nih.gov The rate of degradation in this medium was found to be inversely correlated with the drug concentration; at 37°C, a 10 mg/liter concentration of cefepime degraded by 50% in less than 2 hours, while a 500 mg/liter concentration required more than 6 hours for similar degradation. nih.govnih.gov

Cefepime hydrochloride has demonstrated stability in several common intravenous diluents. For instance, solutions prepared in 5% dextrose, 0.9% sodium chloride, and sterile water for injection have been shown to be stable for extended periods under specific storage conditions. ashp.org A study evaluating the stability of Cefepime hydrochloride (1 g/100 mL and 4 g/100 mL) in 0.9% sodium chloride injection packaged in ethylene (B1197577) vinyl acetate (B1210297) plastic bags found that the 1 g/100 mL concentration maintained adequate stability for 2 days at approximately 23°C and for up to 30 days at 4°C. nih.gov The higher concentration of 4 g/100 mL was stable for 1 day at room temperature and 7 days under refrigeration. nih.gov

Furthermore, the stability of cefepime in a pH-neutral peritoneal dialysis (PD) solution was investigated, revealing that it retained over 90% of its initial concentration for 168 hours at 4°C, 96 hours at 25°C, and 12 hours at 37°C. researchgate.netresearchgate.net

Solvent/MediumConcentrationTemperatureStability (Time to <10% degradation)Citation
0.9% Sodium Chloride1 g/100 mL23°C2 days nih.gov
0.9% Sodium Chloride1 g/100 mL4°C30 days nih.gov
0.9% Sodium Chloride4 g/100 mL23°C1 day nih.gov
0.9% Sodium Chloride4 g/100 mL4°C7 days nih.gov
pH-neutral PD SolutionNot Specified4°C168 hours researchgate.netresearchgate.net
pH-neutral PD SolutionNot Specified25°C96 hours researchgate.netresearchgate.net
pH-neutral PD SolutionNot Specified37°C12 hours researchgate.netresearchgate.net
Deproteinized Human Plasma10 mg/L37°C< 2 hours (for 50% degradation) nih.govnih.gov
Deproteinized Human Plasma500 mg/L37°C> 6 hours (for 50% degradation) nih.govnih.gov

Influence of Environmental Factors on Degradation Pathways

Environmental factors such as temperature, pH, and light play a significant role in the degradation kinetics of Cefepime hydrochloride.

The degradation of Cefepime hydrochloride is accelerated at higher temperatures. mdpi.com Studies have consistently shown that the stability of the antibiotic decreases as the temperature increases. mdpi.com For instance, a 40 mg/ml concentration of Cefepime hydrochloride maintained adequate stability for up to 7 days at 5°C, up to 24 hours at 25°C, and only for 2 hours at 45°C. researchgate.net Another study demonstrated that cefepime can be considered stable for a maximum of 24 hours at 25°C, approximately 14 hours at 30°C, and less than 10 hours at 37°C, based on a limit of a maximum of 10% degradation. oup.com The degradation process follows first-order kinetics, and the rate of degradation is significantly influenced by the surrounding temperature. nih.govresearchgate.net

TemperatureStability (Time to >10% Degradation)Citation
5°CUp to 7 days researchgate.net
25°CUp to 24 hours researchgate.net
30°CApproximately 14 hours oup.com
37°CLess than 10 hours oup.com
45°C2 hours researchgate.net

The pH of the solution is a critical determinant of Cefepime hydrochloride's stability. It exhibits maximum stability in the pH range of 4 to 5. ashp.orgnih.gov At pH values higher than this range, the stability of Cefepime hydrochloride decreases. ashp.org The degradation of Cefepime hydrochloride results in the formation of alkaline degradation products, which can, in turn, increase the rate of its loss. ashp.org The degradation process is subject to both specific acid-base catalysis and general acid-base catalysis by buffer species. nih.gov Studies have shown that cefepime is sensitive to both acidic and alkaline conditions, with more significant degradation occurring in these environments compared to aqueous conditions where it is more stable. scielo.br In a basic medium, complete degradation of cefepime has been observed. researchgate.netjapsonline.com

Exposure to ultraviolet (UV) radiation has a destructive impact on the stability of Cefepime hydrochloride. mdpi.com Studies have demonstrated that both acetone (B3395972) and methanol (B129727) solutions of Cefepime hydrochloride are sensitive to UV-C radiation. akjournals.com Complete degradation of the antibiotic has been observed after 2 hours of incubation under UV radiation. mdpi.com The photodegradation process can be rapid, with one study noting that the concentration of cefepime in a model mixture dropped to 6% after just 30 minutes of exposure to UV radiation. mdpi.com The first signs of degradation under UV-C radiation can appear within 5 minutes, leading to about a 10% loss in a methanol solution. akjournals.com This degradation intensifies with prolonged exposure, exceeding 90% in acetone solutions after 60 minutes of radiation. akjournals.com

ConditionTime of ExposureRemaining ConcentrationCitation
UV Radiation30 minutes6% (in a specific model mixture) mdpi.com
UV Radiation2 hours< 14% (in any analyzed mixture) mdpi.com
UV-C Radiation (Methanol Solution)5 minutes~90% akjournals.com
UV-C Radiation (Acetone Solution)60 minutes< 10% akjournals.com

Identification and Characterization of Cefepime Hydrochloride Degradation Products

Several degradation products of Cefepime hydrochloride have been identified and characterized through various analytical techniques. Stress stability studies have led to the detection of new impurities. Two such impurities, designated as Impurity-I and Impurity-II, were identified by Liquid Chromatography-Mass Spectrometry (LC/MS). nih.gov Based on spectral data, these were identified as:

Impurity-I : (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-[(1-methyl-1-pyrrolidinium)methyl]-3-cephem-4-carboxylate-1-oxide. nih.gov

Impurity-II : (2RS)-2[[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-methyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-d] ashp.orgnih.govthiazine. nih.gov

Other degradation studies have identified two main degradation products, referred to as CD1 and CD2, which form under various stress conditions such as acidic, neutral, oxidative, and thermal stress. japsonline.com In a basic medium, Cefepime hydrochloride has been observed to degrade completely into CD1. japsonline.com The hydrolysis of the β-lactam ring and the separation of the N-methylpyrrolidine (NMP) particle are key degradation pathways. nih.gov One of the degradation products resulting from this is 2-[((2-amino-4-triazolyl) (methoxyimino)acetyl) amino] acetaldehyde. nih.gov At a physiological pH, the non-renally cleared portion of cefepime undergoes hydrolysis to form NMP and the 7-epimer of cefepime. nih.gov NMP is subsequently oxidized to NMP N-oxide. nih.gov

Compatibility Studies with Excipients and Other Chemical Entities (e.g., Calcium Ions)

The compatibility of Cefepime hydrochloride with various excipients and other chemical entities is crucial for its formulation and co-administration with other drugs. Studies have shown that Cefepime hydrochloride exhibits greater stability in the presence of calcium ions, with half-life values extending up to 1320 hours under certain conditions. mdpi.com

However, Cefepime hydrochloride is incompatible with a number of other drugs. Solutions of cefepime should not be added to solutions of ampicillin (B1664943) at concentrations greater than 40 mg/mL. drugs.comdrugs.comfffenterprises.com It is also recommended that it not be added to metronidazole, vancomycin, gentamicin, tobramycin, netilmicin (B1678213) sulfate, or aminophylline (B1665990) due to potential interactions. drugs.comdrugs.comfffenterprises.comdrugs.com If concurrent therapy with these drugs is necessary, they should be administered separately. drugs.comdrugs.com

Novel Formulation and Drug Delivery System Research for Cefepime Hydrochloride

Development of Nanocarrier Systems for Enhanced Delivery

Nanocarrier systems offer a promising avenue for improving the oral absorption of drugs like Cefepime (B1668827). researchgate.net These systems can protect the drug from the harsh environment of the gastrointestinal tract and facilitate its transport across intestinal membranes. longdom.org

Solid Lipid Nanoparticles (SLN) for Permeability Enhancement

Solid Lipid Nanoparticles (SLNs) have been investigated as a potential carrier to improve the intestinal uptake of Cefepime. longdom.org SLNs are colloidal carriers made from lipids that are solid at room temperature. nih.gov Their lipidic nature can enhance the permeability of hydrophilic drugs across biological membranes. longdom.org One study reported a successful formulation of Cefepime-loaded SLNs that demonstrated a significant improvement in intestinal membrane permeability, with an increase of up to 41-fold. longdom.orgresearchgate.net

A significant challenge in encapsulating hydrophilic drugs like Cefepime into lipid-based carriers is their poor affinity for the lipid matrix. longdom.org To address this, researchers have employed a hydrophobic ion-pairing technique. longdom.org This strategy involves pairing the charged Cefepime molecule with an oppositely charged lipid molecule to form a more lipophilic complex, thereby improving its encapsulation and permeability. longdom.orgresearchgate.net

In one study, Cefepime was ion-paired with sodium stearate (B1226849), an anionic lipid. longdom.org The negatively charged stearate neutralizes the positive charge on the Cefepime molecule, facilitating its incorporation into the solid lipid nanoparticle. longdom.org This ion-pairing approach not only enhanced the encapsulation of Cefepime within the SLNs but also further improved its transport across the intestinal membrane. longdom.org The formation of the ion pair was confirmed through spectroscopic analysis. longdom.org Research demonstrated that the encapsulated ion-paired Cefepime showed a 13-fold increase in permeability and a 41-fold increase in the percentage of drug transported compared to the unencapsulated drug. longdom.org

Table 1: Composition of Investigated Cefepime-Loaded Solid Lipid Nanoparticle Formulations

Component5% CEF-SLNs7% CEF-SLNsNaSA-CEF-SLN
Cefepime (CEF)0.25%0.25%0.25%
Compritol 888 ATO® (C8A)-2%-
Precirol® ATO 5 (PA5)5%5%5%
Sodium Stearate (NaSA)--0.326%
Surfactant (SAA)2%2%2%
Water (H₂O)92.75%90.75%92.42%

This table illustrates the percentage composition of different solid lipid nanoparticle formulations developed to enhance Cefepime delivery. researchgate.net

The choice of lipids is crucial for the successful formulation of SLNs, as it influences drug encapsulation, particle size, and stability. nih.gov For Cefepime SLNs, a combination of lipids with varying fatty acid chain lengths, such as Precirol® ATO 5 and Compritol® 888 ATO, has been utilized. longdom.org This mixture can create imperfections in the lipid crystal lattice, providing more space to accommodate the drug molecule. longdom.org

The optimization of formulation parameters involves balancing the physicochemical properties of the lipids with the desired characteristics of the nanoparticles. researchgate.net Key parameters that are optimized include the total lipid content and the surfactant concentration. longdom.orgnih.gov For instance, two formulations were prepared with either 5% or 7% total lipid content. longdom.org The particle size of the SLNs is another critical factor, with smaller particles (around 110 nm) showing more favorable penetration through the intestinal membrane compared to larger particles (around 283 nm). longdom.org The manufacturing process, such as the microemulsion-ultrasonication technique, is also a key parameter in producing SLNs with the desired specifications. researchgate.net

Table 2: Physicochemical Characteristics of Optimized Cefepime-Loaded SLN Formulations

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
5% CEF-SLNs111< 0.3-30
7% CEF-SLNs283< 0.3-35
NaSA-CEF-SLN115< 0.3-40

This table summarizes the key physical characteristics of different Cefepime SLN formulations, highlighting the impact of lipid concentration and ion-pairing on particle properties. longdom.org

Other Investigational Nanoparticle-Based Approaches

Beyond SLNs, other nanoparticle systems are being explored for Cefepime delivery. One such approach involves the use of bilosomes, which are niosomal or liposomal vesicles that incorporate bile salts as permeation enhancers. nih.gov A recent study focused on loading Cefepime into bilosomes to create a sustained-release oral drug delivery system. nih.gov

Despite the hydrophilic nature of Cefepime, it was successfully loaded into these bilosome formulations. nih.gov The study fabricated nine different formulations using a reverse phase evaporation method, achieving encapsulation efficiencies ranging from 39.31% to 63.09% and drug loading capacities from 6.99% to 42.91%. nih.gov The resulting bilosomes exhibited a particle size between 264 nm and 405.40 nm. nih.gov This research suggests that bilosomes could be a powerful nanocarrier for the oral delivery of Cefepime, potentially enhancing its bioavailability and extending its therapeutic effect. nih.gov

Controlled Release Systems (General Academic Exploration)

The development of controlled-release systems aims to maintain drug concentrations within the therapeutic window for an extended period, which can improve efficacy and patient compliance. eijppr.com For Cefepime, academic research has explored the formulation of gastroretentive dosage forms, such as floating tablets, to achieve controlled release in the stomach. ijpscr.infojddtonline.info

One study focused on formulating Cefepime floating tablets using a combination of hydrophilic and hydrophobic polymers, including hydroxypropylmethylcellulose (B13716658) (HPMC), ethyl cellulose, xanthan gum, and guar (B607891) gum. ijpscr.info Sodium bicarbonate was incorporated as a gas-forming agent to impart buoyancy, allowing the tablet to remain in the stomach for a longer duration. ijpscr.info The tablets were prepared by direct compression and evaluated for various parameters, including in vitro buoyancy and drug release. jddtonline.info The results indicated a controlled-release pattern, with one formulation releasing 97.4% of the drug over 10 hours. ijpscr.info Such systems could be beneficial for delivering Cefepime to the stomach, which is the site of action for certain infections. ijpscr.info

Exploration of Molecular Interactions Beyond Antimicrobial Targets

In Vitro Inhibition Studies of Human Serum Paraoxonase-1 (hPON1)

Research has been conducted to investigate the in vitro effects of cefepime (B1668827) hydrochloride on the activity of human serum paraoxonase-1 (hPON1), an enzyme synthesized by the liver and associated with high-density lipoprotein (HDL). tandfonline.comtandfonline.com This enzyme plays a role in protecting against oxidative stress. nih.gov

In a study involving hPON1 purified from human serum, cefepime hydrochloride was shown to have an inhibitory effect on the enzyme's activity. tandfonline.comtandfonline.comnih.gov The investigation determined that cefepime hydrochloride acts as a noncompetitive inhibitor of hPON1. tandfonline.comtandfonline.comnih.gov The inhibition constant (Ki) for this interaction was calculated to be 35.092 ± 1.093 mM. tandfonline.comtandfonline.comnih.gov This study also evaluated the inhibitory effects of several other antibacterial drugs on hPON1, providing comparative data on their interaction with this enzyme. tandfonline.comtandfonline.com

The table below summarizes the findings for cefepime hydrochloride and the other compounds tested in the same study.

CompoundInhibition Constant (Ki) in mMInhibition Mechanism
Moxifloxacin hydrochloride2.641 ± 0.040Competitive
Levofloxacin hemihydrate5.525 ± 0.817Noncompetitive
Cefepime hydrochloride 35.092 ± 1.093 Noncompetitive
Cefotaxime sodium252.762 ± 5.749Noncompetitive
Ceftizoxime sodium499.244 ± 10.149Noncompetitive

Research into Interactions with Mammalian Receptor Pathways

Beyond enzymatic interactions, the molecular actions of cefepime hydrochloride have been explored in the context of mammalian receptor pathways, primarily concerning its observed neurotoxic effects. The primary mechanism is thought to be related to its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), leading to antagonism at GABA-A receptors. sajid.co.zanih.govoup.com However, research has also suggested potential interactions with glutamate (B1630785) receptors.

A study utilizing zebrafish larvae and molecular docking analyses investigated the neurobehavioral effects of several cephalosporins, including cefepime. frontiersin.org The findings from this research indicated a potential interaction between cefepime and a specific type of metabotropic glutamate receptor. frontiersin.org The docking simulation showed that cefepime formed three hydrogen bonds with amino acid residues within the glutamate receptor, metabotropic 1a (GRM1A). frontiersin.org

The most widely reported mechanism for cefepime's interaction with mammalian central nervous system pathways is its role as a competitive antagonist at GABA-A receptors. sajid.co.zanih.gov The beta-lactam ring of cefepime is structurally similar to GABA, allowing it to bind to the GABA-A receptor complex. sajid.co.za This binding inhibits the normal inhibitory function of GABA, which involves the influx of chloride ions and hyperpolarization of the neuron. sajid.co.za By antagonizing this action, cefepime can lead to a state of central nervous system hyperexcitation. sajid.co.za This interaction is considered concentration-dependent and is a key hypothesis for the neurotoxic symptoms that can be associated with the compound. nih.govoup.com

Q & A

Basic: What experimental protocols are recommended for determining the minimum inhibitory concentration (MIC) of cefepime hydrochloride against multidrug-resistant bacteria?

Answer:
MIC testing should follow standardized broth microdilution or agar dilution methods under controlled conditions (pH 7.2–7.4, 35°C incubation). Use cation-adjusted Mueller-Hinton broth for gram-negative bacteria (e.g., Pseudomonas aeruginosa: MIC range 32–256 µg/mL) and supplement with 2–5% lysed horse blood for fastidious gram-positive strains like Streptococcus pneumoniae. Include quality control strains (e.g., E. coli ATCC 25922) to validate results. Note that MIC values vary significantly between species; for example, Staphylococcus aureus exhibits MICs of 2–16 µg/mL .

Basic: Which analytical methods are validated for quantifying N-methylpyrrolidine (NMP) impurities in cefepime hydrochloride formulations?

Answer:
The United States Pharmacopeia (USP) recommends ion chromatography (IC) with conductivity detection, using a 5 µm L52 column and 0.01N nitric acid mobile phase. For cross-validation, LC-UV (C8 Zorbax column, 1.37 min retention time for NMP) and LC-MS (detecting m/z 86.1 for [NMP+H]⁺) are effective. Ensure sample stability by limiting analysis to ≤30 minutes post-reconstitution to avoid degradation artifacts .

Advanced: How should researchers resolve contradictions in reported MIC values for cefepime hydrochloride across studies?

Answer:
Discrepancies often arise from variations in bacterial strain selection, inoculum density (target 5 × 10⁵ CFU/mL), and growth media composition. Conduct sensitivity analyses using standardized CLSI/EUCAST guidelines. For example, Pseudomonas aeruginosa MIC discrepancies may stem from β-lactamase overexpression or efflux pump activity. Pair MIC data with genotypic profiling (e.g., AmpC β-lactamase genes) to contextualize resistance mechanisms .

Advanced: What formulation strategies improve the stability of cefepime hydrochloride in lyophilized injectable products?

Answer:
Co-formulation with L-arginine (e.g., 500 mg cefepime + 725 mg arginine per vial) enhances solubility and reduces aggregation. Use dual-chambered vials (e.g., Duplex system) with 5% dextrose to prevent hydrolysis during reconstitution. Storage at ≤-20°C preserves integrity, while accelerated stability studies (25°C/60% RH for 6 months) should confirm degradation thresholds (e.g., NMP ≤0.3%) .

Advanced: How can degradation artifacts be minimized during chromatographic analysis of cefepime hydrochloride?

Answer:
Degradation in aqueous solutions (e.g., 10:90 methanol:water + 0.05% formic acid) occurs rapidly post-30 minutes, increasing NMP levels by 15–33% at 60–300 minutes. Use short LC runtimes (≤5 minutes) and refrigerated autosamplers (4°C). Pre-column derivatization or stabilizing additives (e.g., 1-pentanesulfonic acid) improve peak resolution for cefepime and its related compounds (e.g., Compound A/B) .

Advanced: What validation parameters are critical for USP-compliant purity testing of cefepime hydrochloride?

Answer:
Validate chromatographic methods per USP guidelines:

  • System suitability : ≥1500 theoretical plates, tailing factor ≤1.7, RSD ≤2.0% for retention time.
  • Specificity : Resolve cefepime from related compounds (e.g., Compound D/E) using a 1-pentanesulfonic acid mobile phase.
  • Linearity : 80–120% of target concentration (R² ≥0.99).
  • Accuracy : Spike recovery of 98–102% for NMP at 0.05 mg/mL .

Advanced: What mechanistic evidence supports cefepime hydrochloride’s off-target effects in cancer research?

Answer:
Cefepime-metal complexes (e.g., Mn²⁺) inhibit proteasome activity by chelating catalytic threonine residues, inducing apoptosis in breast cancer cell lines (e.g., MDA-MB-231). Experimental design should include:

  • Dose-response assays : 10–100 µM cefepime-Mn²⁺ complexes.
  • Apoptosis markers : Caspase-3 activation and PARP cleavage via Western blot.
  • Proteasome activity : Fluorogenic substrates (e.g., Suc-LLVY-AMC) to quantify chymotrypsin-like inhibition .

Basic: How does cefepime hydrochloride’s β-lactamase stability compare to earlier cephalosporins?

Answer:
As a fourth-generation cephalosporin, cefepime exhibits resistance to hydrolysis by AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs) due to its zwitterionic structure. Unlike third-generation agents (e.g., ceftazidime), it maintains activity against Enterobacter cloacae with derepressed AmpC. However, metallo-β-lactamases (e.g., NDM-1) remain a resistance challenge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maxipime
Reactant of Route 2
Reactant of Route 2
Maxipime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.